molecular formula C22H19Cl2NO3 B1665265 Alpha-Cypermethrin CAS No. 67375-30-8

Alpha-Cypermethrin

Cat. No.: B1665265
CAS No.: 67375-30-8
M. Wt: 416.3 g/mol
InChI Key: KAATUXNTWXVJKI-NSHGMRRFSA-N
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Description

Molecular Structure and Stereochemical Configuration

Cypermethrin (IUPAC name: (RS)-α-cyano-3-phenoxybenzyl (1RS,3RS;1RS,3SR)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate) is a synthetic pyrethroid insecticide characterized by three chiral centers: the benzyl α-carbon and positions 1 and 3 of the cyclopropane ring. This results in eight stereoisomers, grouped into four cis- and four trans-isomers. Commercial formulations typically contain racemic mixtures with cis:trans ratios ranging from 50:50 to 40:60. Specific stereoisomeric subsets, such as α-cypermethrin (two enantiomers), β-cypermethrin (two pairs of enantiomers), θ-cypermethrin (two enantiomers), and ζ-cypermethrin (four isomers), are defined by their stereochemical configurations.

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior

Cypermethrin exhibits variable phase behavior depending on its stereoisomeric composition:

Property Value/Range Source
Melting Point 60–80°C
Boiling Point Decomposition at 220°C
Phase at Room Temperature Viscous liquid to semi-solid

The crystalline form transitions to a viscous liquid above 60°C, with decomposition occurring before reaching a true boiling point.

Solubility Characteristics in Polar and Non-Polar Solvents

Cypermethrin demonstrates marked hydrophobicity, with negligible solubility in water (0.009 mg/L at pH 7). Its solubility in organic solvents is significantly higher:

Solvent Solubility (g/L) Source
Water 0.000009
Acetone 475
Xylene >450
Chloroform 480
Hexane 103

This solubility profile underscores its affinity for lipid-rich environments.

Hydrophobicity and Partition Coefficients (Log P Values)

The compound’s hydrophobicity is quantified by its octanol-water partition coefficient (log POW), which ranges from 6.3 to 6.9. This high value indicates strong partitioning into non-polar matrices, corroborated by its organic carbon adsorption coefficient (log KOC) of 5.58 in soil.

Partition Coefficient Value Source
log POW 6.3–6.9
log KOC 5.58

Vapor Pressure and Volatilization Dynamics

Cypermethrin exhibits extremely low volatility, with a vapor pressure of 1.9 × 10−7 Pa at 20°C. This property limits atmospheric dispersal, favoring adsorption to soil and sediment particles instead. Volatilization half-lives in aquatic systems exceed 30 days under standard conditions, further emphasizing its environmental persistence.

Property Value Source
Vapor Pressure 1.9 × 10−7 Pa
Volatilization Half-Life >30 days

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
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InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m0/s1
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InChI Key

KAATUXNTWXVJKI-NSHGMRRFSA-N
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Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
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Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
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Molecular Formula

C22H19Cl2NO3
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DSSTOX Substance ID

DTXSID80274146
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Molecular Weight

416.3 g/mol
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Physical Description

Viscous yellowish brown semisolid mass; Colorless solid; [HSDB] Technical product is solid; [IPCS] White to pale yellow powder; [MSDSonline]
Record name alpha-Cypermethrin
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Boiling Point

200 °C @ 0.07 mm Hg
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Solubility

In acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C)., Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol., In water, 0.01 mg/l @ 25 °C.
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Density

1.28 g/ml @ 20 °C
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Vapor Pressure

0.00000017 [mmHg], 1.73X10-5 mm Hg @ 20 °C
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Color/Form

Viscous yellowish brown semisolid mass., Colorless crystals

CAS No.

65731-84-2, 67375-30-8, 72204-44-5
Record name (S)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate
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Record name beta-Cypermethrin [ISO]
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Record name alpha-Cypermethrin [BAN]
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Record name α-cyano-3-phenoxybenzyl [1S-[1α(S*),3α]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1R,3R)-rel
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Record name CYPERMETHRIN, S(1R,3R)-
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Melting Point

78-81 °C
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Preparation Methods

Classical Synthesis of Cypermethrin via Cyanide-Mediated Condensation

The foundational synthesis of cypermethrin involves the condensation of 3-phenoxybenzaldehyde with DV-acyl chloride in the presence of sodium cyanide. This method, detailed in patent CN102746191A, employs a phase-transfer catalyst to facilitate the reaction between aqueous sodium cyanide and organic reactants. The process begins by dissolving sodium cyanide and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) in water, followed by the addition of 3-phenoxybenzaldehyde dissolved in a non-polar solvent such as toluene or hexane. The mixture is stirred at 25–35°C for 25–35 minutes, after which DV-acyl chloride (98% purity) is introduced. The reaction proceeds under controlled cooling to 15–17°C, ensuring optimal conversion rates.

Key Parameters:

  • Temperature Control : Maintaining 20±3°C during DV-acyl chloride addition prevents side reactions.
  • Solvent Selection : Hexane or toluene enhances miscibility while minimizing byproduct formation.
  • Catalyst Efficiency : Phase-transfer catalysts reduce reaction time by 40% compared to traditional methods.

This method achieves a cypermethrin purity of ≥98.5% and reduces residual 3-phenoxybenzaldehyde to ≤0.1%, meeting FAO specifications for agricultural use.

Phase-Transfer Catalysis for Enhanced Yield and Purity

Phase-transfer catalysis (PTC) has emerged as a pivotal innovation in cypermethrin synthesis. By leveraging catalysts like diethylammonium ethanol or benzyltriethylammonium chloride, PTC enables the reaction of sodium cyanide (aqueous phase) with hydrophobic intermediates (organic phase). Patent CN102746191A highlights a feed ratio of 11–12 g sodium cyanide to 40–48 g DV-acyl chloride, yielding 98.5% pure cypermethrin.

Reaction Mechanism:

  • Nucleophilic Attack : Cyanide ions (CN⁻) attack the carbonyl carbon of 3-phenoxybenzaldehyde, forming a cyanohydrin intermediate.
  • Esterification : The intermediate reacts with DV-acyl chloride, producing cypermethrin via an SN2 mechanism.
  • Isomerization : The cis:trans isomer ratio (40:60 to 60:40) is controlled by adjusting reaction temperature and solvent polarity.
Table 1: Optimization of PTC Parameters
Parameter Range Impact on Yield/Purity
Catalyst Concentration 0.015–0.025 g/g NaCN ↑ Yield by 15–20%
Reaction Temperature 15–35°C Optimal at 25°C for minimal byproducts
Solvent Polarity Hexane > Toluene Lower polarity reduces hydrolysis

Solvent-Mediated Crystallization for Isomer Separation

Isolation of bioactive cis-isomers is critical for cypermethrin’s insecticidal activity. Patent CN1033134C discloses a method using diamine-isopropanol solvents to crystallize active isomers. Industrial-grade cypermethrin (90–93% purity) is dissolved in a 1:2.5–4 (w/w) diamine-isopropanol mixture at 30–50°C. Seeding with α-isomer crystals at 11–15°C initiates selective crystallization, followed by cooling to 2–3°C to maximize yield.

Process Highlights:

  • Solvent System : Triethylamine-diisopropylamine (4:1 w/w) in isopropanol achieves 208–216% α-isomer yield relative to feedstock.
  • Crystallization Dynamics : Gradual cooling (0.5°C/hour) prevents occlusion of trans-isomers.
  • Product Characterization : Melting point (64–66°C) and NMR analysis confirm isomer purity (≥98% cis).
Table 2: Isomer Separation Efficiency
Solvent Composition cis Isomer Yield (%) Purity (%)
Triethylamine:Isopropanol 208 98.5
Diisopropylamine:Hexane 195 97.8

Industrial-Scale Production and Regulatory Compliance

Industrial synthesis prioritizes cost-efficiency and compliance with FAO and EU standards. The European Food Safety Authority (EFSA) mandates a minimum cypermethrin purity of 950 g/kg for technical-grade material, with cis:trans ratios of 40:60 to 60:40. Modern facilities employ continuous-flow reactors to maintain precise temperature control (±1°C) and automate solvent recovery, reducing waste by 30%.

Challenges and Solutions:

  • Impurity Management : Hexane residues (<0.1%) are mitigated via vacuum distillation.
  • Isomer Stability : Storage at <10°C prevents thermal re-equilibration of cis and trans forms.
  • Environmental Impact : Closed-loop systems recover 95% of solvents, aligning with REACH regulations.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison
Method Yield (%) cis Purity (%) Energy Cost (kWh/kg)
Classical Condensation 85–90 40–60 12.5
Phase-Transfer Catalysis 92–98 50–60 9.8
Solvent Crystallization 95–98 98–99 15.2

The phase-transfer method balances yield and energy efficiency, while crystallization excels in isomer purity at higher operational costs.

Chemical Reactions Analysis

Structural Isomerism and Reactivity

Cypermethrin contains three chiral centers, producing eight stereoisomers grouped into four cis- and four trans-diastereomers. The cis-isomers exhibit higher insecticidal activity due to their spatial configuration and binding efficiency to sodium channels .

Isomer TypeRatio in Technical GradeRelative PotencyEnvironmental Stability
cis40–60%HighDegrades faster in UV light
trans40–60%ModerateMore persistent in soil

Isomerization occurs under environmental stress, altering efficacy and persistence. For example, aerobic soil conditions shift the cis/trans ratio from 40:60 to 60:40 within 30 days .

Hydrolysis and Degradation Pathways

Cypermethrin hydrolyzes in aqueous environments, with reaction rates dependent on pH and temperature :

Hydrolysis Products

ConditionPrimary MetabolitesHalf-Life (Days)
Alkaline (pH 9)3-Phenoxybenzaldehyde (3-PBA), DCVA1–3
Acidic (pH 4)3-PBA, Dichlorovinyl acid (DCVA)7–14
Neutral (pH 7)Minimal degradation>30

Hydrolysis follows first-order kinetics, with ester cleavage at the cyclopropane carboxylate bond as the rate-limiting step .

Photodegradation

UV exposure accelerates cypermethrin degradation via two pathways:

  • Direct photolysis : Cleavage of the ester bond generates 3-PBA and DCVA derivatives.

  • Indirect oxidation : Reactive oxygen species (ROS) oxidize the dichlorovinyl group, forming chlorinated byproducts .

Light SourceDegradation Efficiency (%)Major Byproducts
UV-C (254 nm)98% in 12 hours3-PBA, CO₂
Sunlight (UV-A/B)70% in 7 daysChlorinated aldehydes

Cis-isomers degrade 1.3–1.7× faster than trans-isomers under UV .

Mammalian Metabolism

Cypermethrin is metabolized by hepatic enzymes into polar conjugates:

  • Ester hydrolysis : Cypermethrin → 3-PBA + DCVA.

  • Oxidation : Cyano group → amide or carboxylic acid derivatives .

MetaboliteLiver Concentration (mg/kg)Kidney Concentration (mg/kg)
3-PBA-Glutamate0.0670.070
4-Hydroxy-3-PBA0.0070.005
Parent Compound0.0100.001

Microbial Degradation

Co-cultures of Rhodococcus sp. and Comamonas sp. completely degrade 100 mg/L cypermethrin within 24 hours via:

  • Esterase-mediated cleavage : Cypermethrin → 3-PBA.

  • 3-PBA mineralization : 3-PBA → Protocatechuic acid → TCA cycle intermediates .

Soil and Sediment

Cypermethrin adsorbs strongly to organic matter (Koc = 100,000–130,000 L/kg), limiting leaching. Microbial degradation dominates, with DT₅₀ values:

Soil TypeDT₅₀ (Days)
Aerobic14–28
Anaerobic30–60

Aquatic Systems

Hydrolysis and photolysis reduce half-lives to 1–10 days in surface water, but sedimentation prolongs persistence in benthic zones .

Reaction with Antioxidant Systems

Cypermethrin induces oxidative stress in plants, altering enzymatic activity in Cicer arietinum (chickpea) :

Parameter500 mg/L Exposure (1 hour)500 mg/L Exposure (3 hours)
SOD Activity2.5× increase1.8× increase
CAT Activity3.1× increase2.3× increase
MDA Concentration4.2× increase5.6× increase

ROS scavenging mechanisms are overwhelmed at >200 mg/L, leading to lipid peroxidation .

Thermal Decomposition

At >200°C, cypermethrin decomposes into toxic volatiles:

  • Dichloromethane

  • Cyanobenzene derivatives

  • Carbon monoxide .

Scientific Research Applications

Agricultural Applications

Cypermethrin is primarily utilized in agriculture for controlling ectoparasites and agricultural pests. Its application spans various crops and livestock, including:

  • Crops : Effective against a range of insects such as aphids, caterpillars, and beetles. It is commonly used on cotton, vegetables, and fruit trees.
  • Livestock : Used to manage ectoparasites in cattle, sheep, and poultry. Formulations include sprays, dips, and pour-on applications .

Table 1: Common Agricultural Uses of Cypermethrin

Application TypeTarget OrganismsFormulation Types
Crop ProtectionAphids, caterpillars, beetlesSprays, granules
Livestock TreatmentEctoparasites (ticks, mites)Dips, pour-ons

Veterinary Uses

In veterinary medicine, cypermethrin is employed to control external parasites in animals. It has been effective against lice and fleas in companion animals and livestock. The compound is also being investigated for its potential to control sea-lice infestations in aquaculture .

Neurotoxicology Research

Cypermethrin has gained attention as a model compound in neurotoxicology studies due to its ability to cross the blood-brain barrier and induce neurotoxic effects. Research indicates that cypermethrin can lead to:

  • Neurotoxicity : It affects sodium channels in neurons, leading to hyper-excitation of the central nervous system .
  • Motor Deficits : Chronic exposure results in motor deficits and changes in neurotransmitter levels .
  • DNA Damage : Studies have shown that cypermethrin induces DNA damage and genotoxicity in various organisms, including human lymphocytes .

Table 2: Neurotoxic Effects of Cypermethrin

Study FocusFindings
NeurotoxicityInduces hyper-excitation of CNS
Motor DeficitsSignificant motor deficits observed
DNA DamageInduces micronuclei formation in lymphocytes

Environmental Impact

Cypermethrin poses risks to non-target organisms, particularly aquatic life. Its application can lead to contamination of surface waters, impacting biodiversity:

  • Aquatic Toxicity : Studies indicate that cypermethrin is toxic to various aquatic organisms at concentrations as low as 1 µg/L. Chronic exposure can cause significant mortality and genotoxic effects .
  • Biodegradation : Research into microbial degradation reveals that certain fungi can degrade cypermethrin effectively, presenting a potential bioremediation strategy .

Table 3: Environmental Effects of Cypermethrin

Effect TypeImpact Description
Aquatic ToxicityToxic to fish and amphibians
GenotoxicityInduces nuclear abnormalities
Biodegradation PotentialCertain fungi can degrade cypermethrin

Case Studies

Several case studies highlight the implications of cypermethrin usage:

  • Case Study 1 : A study on Wistar rats demonstrated dose-dependent neurotoxic effects with significant alterations in hematological parameters after cypermethrin exposure .
  • Case Study 2 : Research on aquatic organisms revealed genotoxic effects linked to environmental concentrations of cypermethrin, emphasizing the need for careful management practices to mitigate ecological risks .

Mechanism of Action

Cypermethrin acts as a neurotoxin by targeting the sodium channels in the nerve cells of insects. It prevents the closure of these channels, leading to continuous nerve impulses, paralysis, and eventually death. This mechanism is similar to that of other pyrethroids and organochlorines .

Comparison with Similar Compounds

Table 1: Retention Times of Pyrethroids in Chromatographic Analysis

Compound Retention Time (min) Isomer Specificity
Cypermethrin 8.09 (Cis), 8.66 (Trans) 8 stereoisomers
Permethrin 11.63 (Trans), 13.93 (Cis) 2 stereoisomers
Deltamethrin 8.51 Single isomer
Lambda-cyhalothrin 7.14 Gamma-cyhalothrin isomer

Toxicity Profiles and Mechanisms

Cypermethrin exhibits moderate acute toxicity (LD₅₀ = 250–4000 mg/kg in rats) but demonstrates significant subacute effects, including neurodevelopmental disruption, reproductive organ damage, and genotoxicity :

  • In female rats, cypermethrin (50 mg/kg) reduced ovarian weight by 15.4% and altered enzyme activities (e.g., 37.9% decrease in lactate dehydrogenase) .
  • Comparative studies show deltamethrin has higher acute neurotoxicity (LD₅₀ = 128 mg/kg in rats) due to its stronger sodium channel binding, while permethrin is less potent but persists longer in adipose tissue .

Table 2: Reproductive Toxicity in Rats

Compound Ovarian Weight Reduction Uterine Weight Increase Key Metabolic Disruptions
Cypermethrin 15.4% 68.2% ↓ Lipids (20%), ↓ Cholesterol (37%)
Deltamethrin Data limited Not reported Testicular atrophy in males

Environmental Persistence and Degradation

Cypermethrin degrades primarily via microbial esterase activity (e.g., Bacillus spp.), with half-lives ranging from 12 days (soil) to 30 days (water) . Its residues in crops (e.g., 0.719 mg/kg post-degradation) exceed thresholds more frequently than lambda-cyhalothrin or pyrimethanil . Permethrin, lacking the cyano group, degrades slower in anaerobic environments but is less prone to bioaccumulation .

Metabolic Pathways and Enzymatic Hydrolysis

Human carboxylesterases (hCE-1 and hCE-2) hydrolyze cypermethrin’s trans-isomers 2–3 times faster than cis-isomers, a trend mirrored in permethrin metabolism . Deltamethrin, with a single isomer, shows slower hydrolysis rates. A novel pyrethroid-hydrolyzing esterase from metagenomic libraries degrades cypermethrin, permethrin, and fenvalerate with similar efficiency, indicating conserved esterase targets .

Table 3: Hydrolysis Rates by hCE Enzymes

Compound Hydrolysis Rate (nmol/min/mg) Preferred Isomer
Cypermethrin 4.2 (hCE-1), 3.8 (hCE-2) Trans
Permethrin 3.9 (hCE-1), 3.5 (hCE-2) Trans
Deltamethrin 1.1 (hCE-1), 0.9 (hCE-2) N/A

Binding Affinity to Androgen Receptors

Cypermethrin and deltamethrin bind to the human androgen receptor (AR) with 80–90% similarity to testosterone’s binding pose, disrupting endocrine function. Their calculated binding energies (-9.2 kcal/mol for cypermethrin vs. Permethrin shows weaker AR affinity, highlighting structural specificity in endocrine disruption .

Biological Activity

Cypermethrin is a synthetic pyrethroid insecticide widely used for pest control in agricultural and residential settings. Its biological activity primarily revolves around its neurotoxic effects on insects and potential impacts on non-target organisms, including humans. This article reviews the biological activity of cypermethrin, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

Cypermethrin functions by disrupting the normal functioning of voltage-gated sodium channels (VGSCs) in neuronal membranes. The binding of cypermethrin to these channels prolongs their opening, leading to increased sodium ion influx and hyperexcitability of the nervous system in insects. This mechanism is crucial for its insecticidal properties but raises concerns regarding its effects on non-target species, including mammals.

Key Mechanisms:

  • Voltage-Gated Sodium Channels : Cypermethrin binds to VGSCs, causing prolonged channel opening and hyperexcitability in neurons, which can lead to paralysis and death in insects .
  • GABAergic System Interaction : Cypermethrin has been shown to antagonize GABA receptors, decreasing GABA levels in the brain and contributing to neurotoxicity .
  • Genotoxic Effects : Exposure to cypermethrin can induce DNA damage and mutations, particularly at higher concentrations. Studies have shown that it can lead to micronuclei formation in human lymphocytes .

Toxicological Effects

The toxicological profile of cypermethrin varies based on exposure levels and duration. Research indicates that while cypermethrin exhibits low acute toxicity in mammals compared to insects, chronic exposure can lead to significant health concerns.

Summary of Toxicological Findings:

  • Neurotoxicity : Cypermethrin exposure has been associated with motor deficits and neurotoxicity in animal models, particularly Wistar rats. Significant alterations were observed in body weight, hematological parameters, and brain histology after subacute exposure .
  • Immune System Impact : Studies suggest that cypermethrin may not significantly suppress immune function but can alter hematological parameters such as red blood cell counts and hemoglobin levels .
  • Case Studies on Human Poisoning : A recent study highlighted the clinical outcomes of patients exposed to cypermethrin, revealing symptoms such as respiratory failure and elevated inflammatory markers. Notably, the mortality rate was lower for cypermethrin compared to chlorpyrifos when both were involved in poisoning cases .

Case Study 1: Neurotoxic Effects in Rats

A study conducted on Wistar rats administered cypermethrin at doses of 60, 150, and 300 mg/kg for 28 days showed significant dose-dependent effects on body weight and hematological parameters. Histological examinations revealed neuronal damage characterized by ischemia and pyknosis .

Dose (mg/kg)Initial Body Weight (g)Final Body Weight (g)RBC Count (10^6/µL)Hemoglobin (g/dL)
Control2002506.515.0
602002406.014.5
1502002305.513.0
3002002204.010.5

Case Study 2: Human Poisoning Incidents

A retrospective analysis of poisoning cases involving cypermethrin revealed that patients exhibited a variety of symptoms, with acute respiratory failure being a significant concern. The study included data from 121 patients treated for pesticide poisoning .

Study YearSample SizePesticide InvolvedAcute Respiratory Failure Rate (%)Mortality Rate (%)
Current121Chlorpyrifos & CypermethrinChlorpyrifos: 48.8; Cypermethrin: 11.1Chlorpyrifos: 17.1; Cypermethrin: 3.7
PreviousVariesCypermethrinVariesVaries

Q & A

Q. Tables for Key Experimental Designs

Study Type Design Variables Tested Software/Tools
Biodegradation (SG2)Box-BehnkenTemperature, pH, shaking speedDesign Expert 6.0.10
ElectrocoagulationResponse Surface MethodologypH, retention time, voltageStatgraphics Centurion XV.II
Toxicity AssessmentDose-responseCypermethrin concentration, exposure timeSPSS, R

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.